molecular formula C9H14Cl2N2 B1453244 (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride CAS No. 1242338-94-8

(2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride

Cat. No. B1453244
M. Wt: 221.12 g/mol
InChI Key: NSMQMRVYUDOQRJ-UHFFFAOYSA-N
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Description

The compound “(2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride” is a newly synthesized compound that was derived from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . This compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .


Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy .


Chemical Reactions Analysis

The compound (2,3-dihydro-1H-indol-5-ylmethyl)amine can be considered as an important intermediate for the preparation of other disubstituted 1-(indolin-5-yl)methanamines .

Scientific Research Applications

  • Summary of the Application : The compound “(2,3-dihydro-1H-indol-5-ylmethyl)amine” is synthesized from “2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione” by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
  • Methods of Application or Experimental Procedures : The most direct method for the preparation of “(2,3-dihydro-1H-indol-5-ylmethyl)amine” is the Tscherniac-Einhorn reaction of indoline with commercially available “2-(hydroxymethyl)isoindoline-1,3-dione” using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to amino group .
  • Results or Outcomes : The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy and mass-spectrometry .

Safety And Hazards

While specific safety and hazards information for (2,3-dihydro-1H-indol-5-ylmethyl)amine dihydrochloride is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,3-dihydro-1H-indol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2.2ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;;/h1-2,5,11H,3-4,6,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMQMRVYUDOQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-5-ylmethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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